Cas no 93904-69-9 (1-Pyrrolidinepropanaminium,N,N-dimethyl-3-(octadecenyl)-2,5-dioxo-N-(phenylmethyl)-, chloride (9CI))

1-Pyrrolidinepropanaminium,N,N-dimethyl-3-(octadecenyl)-2,5-dioxo-N-(phenylmethyl)-, chloride (9CI) structure
93904-69-9 structure
Product Name:1-Pyrrolidinepropanaminium,N,N-dimethyl-3-(octadecenyl)-2,5-dioxo-N-(phenylmethyl)-, chloride (9CI)
Numero CAS:93904-69-9
MF:C34H59ClN2O2
MW:563.297469377518
CID:804688
PubChem ID:44145538
Update Time:2025-04-19

1-Pyrrolidinepropanaminium,N,N-dimethyl-3-(octadecenyl)-2,5-dioxo-N-(phenylmethyl)-, chloride (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Pyrrolidinepropanaminium,N,N-dimethyl-3-(octadecenyl)-2,5-dioxo-N-(phenylmethyl)-, chloride (9CI)
    • [benzyldimethyl[3-[3-(octadecyl)-2,5-dioxopyrrolidine-1-yl]propyl]ammonium] chloride
    • benzyl-dimethyl-[3-(3-octadecyl-2,5-dioxopyrrolidin-1-yl)propyl]azanium,chloride
    • (Benzyldimethyl(3-(3-(octadecyl)-2,5-dioxopyrrolidine-1-yl)propyl)ammonium) chloride
    • EINECS 299-808-6
    • 93904-69-9
    • N-Benzyl-N,N-dimethyl-3-(3-octadecyl-2,5-dioxopyrrolidin-1-yl)propan-1-aminium chloride
    • [Benzyldimethyl[3-[3-(octadecyl)-2,5-dioxopyrrolidine-1-yl]propyl]ammonium]chloride
    • NS00063821
    • DTXSID60917221
    • Inchi: 1S/C34H59N2O2.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-26-32-29-33(37)35(34(32)38)27-23-28-36(2,3)30-31-24-20-19-21-25-31;/h19-21,24-25,32H,4-18,22-23,26-30H2,1-3H3;1H/q+1;/p-1
    • Chiave InChI: CYMKTCNFTODMIO-UHFFFAOYSA-M
    • Sorrisi: [Cl-].O=C1C(CC(N1CCC[N+](C)(C)CC1C=CC=CC=1)=O)CCCCCCCCCCCCCCCCCC

Proprietà calcolate

  • Massa esatta: 562.42700
  • Massa monoisotopica: 562.427
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 39
  • Conta legami ruotabili: 23
  • Complessità: 626
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 37.4A^2

Proprietà sperimentali

  • Punto di ebollizione: °Cat760mmHg
  • Punto di infiammabilità: °C
  • PSA: 37.38000
  • LogP: 5.62170
Fornitori consigliati
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd